1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains an aminophenyl group, a methyl group, a pyrazole ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the aminophenyl and methyl groups, and the formation of the carboxylic acid group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring . The presence of the amino group on the phenyl ring could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid and amino groups could make the compound soluble in water .Scientific Research Applications
Chemical Synthesis and Characterization
1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been a focus in chemical synthesis research. Studies have demonstrated various methods for functionalizing and cyclizing pyrazole carboxylic acids, leading to a range of compounds with diverse structures and properties. For instance, reactions of pyrazole-3-carboxylic acids with different aminophenol derivatives have been explored, producing N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides with established structures through NMR, IR, and mass spectroscopy (Yıldırım & Kandemirli, 2006). Similarly, the synthesis of new pyrazole derivatives, including their structural characterization using NMR and IR spectroscopy, highlights the compound's versatility in chemical synthesis (Kasımoğulları et al., 2010).
Experimental and Theoretical Investigations
Experimental and theoretical studies have been conducted on pyrazole carboxylic acids to understand their molecular structure and reactions. Investigations using methods like density functional theory (DFT), thermo gravimetric analysis, and X-ray diffraction have provided insights into the properties and behaviors of these compounds (Viveka et al., 2016). These studies are crucial for developing new materials and pharmaceuticals.
Application in Coordination Chemistry
Research has been conducted on the use of pyrazole carboxylic acid derivatives in coordination chemistry, particularly in synthesizing metal complexes. For example, novel coordination complexes involving CuII/CoII and pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, demonstrating the potential of these compounds in creating new materials with unique properties (Radi et al., 2015).
Exploration in Corrosion Inhibition
Pyrazole carboxylic acid derivatives have also been studied for their potential as corrosion inhibitors. Research has shown that certain pyrazole compounds can significantly reduce the corrosion rate of steel in acidic environments, underscoring their potential applications in industrial processes (Herrag et al., 2007).
Antimicrobial Activity
Studies have investigated the antimicrobial properties of pyrazole carboxylic acid derivatives. Research on metal complexes with phenyl-substituted pyrazole carboxylic acids has demonstrated significant antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Liu et al., 2014).
Mechanism of Action
Target of Action
A structurally similar compound, 1-(4-aminophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, has been found to target the camp-specific 3’,5’-cyclic phosphodiesterase 4d in humans .
Mode of Action
Similar compounds bearing semicarbazone and thiosemicarbazone moieties have shown membrane perturbing as well as intracellular modes of action . They interact with their targets, leading to changes in the cell membrane permeability and DNA-binding .
Biochemical Pathways
It’s worth noting that many aromatic compounds, including those derived from aromatic amino acids, can impact various biochemical pathways .
Pharmacokinetics
A structurally similar compound, 1-(4-aminophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is a solid, inhalation of dust could be a potential hazard. Additionally, the compound could potentially be harmful if swallowed or if it comes into contact with the skin .
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)-5-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKEGLJGZTOJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194305 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261079-60-0 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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